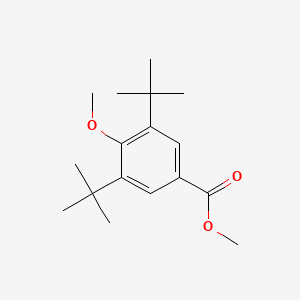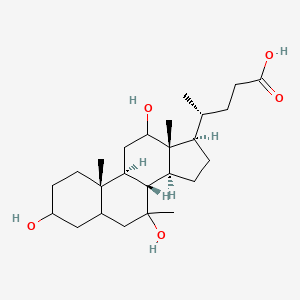
Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
苄基 4-((1-(叔丁氧羰基)哌啶-4-基)甲基)哌嗪-1-羧酸酯是一种复杂的含哌嗪环的有机化合物,其哌嗪环上连接着苄基和叔丁氧羰基保护的哌啶基团。
准备方法
合成路线和反应条件
苄基 4-((1-(叔丁氧羰基)哌啶-4-基)甲基)哌嗪-1-羧酸酯的合成通常涉及多个步骤:
-
哌啶的保护: 首先使用叔丁氧羰基 (Boc) 保护哌啶环,形成 1-(叔丁氧羰基)哌啶。这是通过在三乙胺等碱存在下,使哌啶与二叔丁基碳酸酯反应来实现的。
-
哌嗪中间体的形成: 然后使受保护的哌啶与哌嗪反应,形成中间体 1-(叔丁氧羰基)哌啶-4-基)甲基)哌嗪。该步骤通常需要N,N’-二环己基碳二亚胺 (DCC) 等偶联试剂来促进酰胺键的形成。
-
苄基化: 最后一步是苄基化哌嗪中间体。这通常使用苄基氯在氢化钠或碳酸钾等碱的存在下进行,得到苄基 4-((1-(叔丁氧羰基)哌啶-4-基)甲基)哌嗪-1-羧酸酯。
工业生产方法
在工业环境中,该化合物的合成将通过类似的反应条件进行放大,但会针对产率、纯度和成本效益进行优化。可以使用连续流动反应器和自动化合成平台来提高效率和可重复性。
化学反应分析
反应类型
-
氧化: 该化合物可以发生氧化反应,特别是在苄基处,导致形成苯甲醇或苯甲醛衍生物。
-
还原: 还原反应可以针对哌嗪环或苄基,可能产生仲胺或还原的苄基衍生物。
-
取代: 亲核取代反应可以在苄基处发生,其中苄基氯可以被其他亲核试剂(如胺或硫醇)取代。
常见试剂和条件
氧化: 高锰酸钾或三氧化铬在酸性条件下。
还原: 钯催化剂或氢化铝锂的氢气。
取代: 氢化钠或碳酸钾在非质子溶剂(如二甲基甲酰胺 (DMF))中。
主要产物
氧化: 苯甲醇、苯甲醛。
还原: 仲胺、还原的苄基衍生物。
取代: 根据所用亲核试剂的不同,会产生各种取代的苄基衍生物。
科学研究应用
苄基 4-((1-(叔丁氧羰基)哌啶-4-基)甲基)哌嗪-1-羧酸酯在科学研究中具有多种应用:
-
药物化学: 它作为合成各种具有药理活性的化合物的构建块,特别是那些针对中枢神经系统疾病的化合物。
-
生物学研究: 该化合物用于开发探针和配体,以研究生物系统中的受体-配体相互作用。
-
药物开发: 它是潜在治疗剂的合成前体,包括具有抗炎、镇痛和抗精神病作用的治疗剂。
-
工业应用: 该化合物用于合成医药行业的特殊化学品和中间体。
作用机制
衍生自苄基 4-((1-(叔丁氧羰基)哌啶-4-基)甲基)哌嗪-1-羧酸酯的化合物的作用机制通常涉及与特定分子靶标(如受体或酶)的相互作用。哌嗪和哌啶环提供了一个支架,可以通过修饰来增强对这些靶标的结合亲和力和选择性。苄基可以影响化合物的亲脂性和膜渗透性,从而影响其药代动力学性质。
相似化合物的比较
类似化合物
苄基 4-(哌啶-4-基)哌嗪-1-羧酸酯: 缺少叔丁氧羰基保护,使其反应性更强,但稳定性更差。
叔丁基 4-(哌啶-4-基)哌嗪-1-羧酸酯: 结构相似,但没有苄基,影响其药理学特性。
1-苄基-4-哌啶酮: 更简单的结构,缺少哌嗪环,用于不同的合成应用。
独特性
苄基 4-((1-(叔丁氧羰基)哌啶-4-基)甲基)哌嗪-1-羧酸酯的独特性在于它结合了受保护的哌啶环和苄基取代的哌嗪环。这种双重功能允许在药物设计和合成中进行多功能修饰和应用,在稳定性和反应性之间取得平衡。
属性
分子式 |
C23H35N3O4 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
benzyl 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)25-11-9-19(10-12-25)17-24-13-15-26(16-14-24)21(27)29-18-20-7-5-4-6-8-20/h4-8,19H,9-18H2,1-3H3 |
InChI 键 |
AQOHDRGIHCDBIV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethyl]oxolan-3-yl]methyl acetate](/img/structure/B12095183.png)







![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine](/img/structure/B12095214.png)

![[2-(Dimethylamino)ethyl]urea](/img/structure/B12095227.png)


![3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid](/img/structure/B12095247.png)
